2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two chlorine atoms attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, followed by subsequent steps to introduce the chlorine and methoxy groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
2,2-Bis(p-methoxyphenyl)-1,1-dichloroethylene: Shares structural similarities but differs in the position of chlorine and methoxy groups.
Methoxychlor olefin: Another related compound with similar functional groups but different overall structure.
Uniqueness: 2,4-Dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione is unique due to its specific arrangement of chlorine and methoxy groups on the pentane-1,5-dione backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91404-08-9 |
---|---|
Molecular Formula |
C19H18Cl2O4 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2,4-dichloro-1,5-bis(4-methoxyphenyl)pentane-1,5-dione |
InChI |
InChI=1S/C19H18Cl2O4/c1-24-14-7-3-12(4-8-14)18(22)16(20)11-17(21)19(23)13-5-9-15(25-2)10-6-13/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
LIQDOPHOCSVYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.